3,3,3-Trifluoro-l-alanine

Catalog No.
S8107834
CAS No.
127127-25-7
M.F
C3H4F3NO2
M. Wt
143.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-l-alanine

CAS Number

127127-25-7

Product Name

3,3,3-Trifluoro-l-alanine

IUPAC Name

(2R)-2-amino-3,3,3-trifluoropropanoic acid

Molecular Formula

C3H4F3NO2

Molecular Weight

143.06 g/mol

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1

InChI Key

HMJQKIDUCWWIBW-PVQJCKRUSA-N

SMILES

C(C(=O)O)(C(F)(F)F)N

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N

Isomeric SMILES

[C@@H](C(=O)O)(C(F)(F)F)N

Protein Folding and Stability

TFA incorporates three fluorine atoms into its structure, significantly altering its chemical properties compared to the natural amino acid alanine. These fluorine substitutions can influence how proteins fold and interact with other molecules. Researchers are exploring how incorporating TFA into proteins can impact their stability and folding patterns. This information could be valuable in designing new drugs or enzymes with specific functionalities [1].

  • [1] Fluorinated Amino Acids and Peptides, Royal Society of Chemistry

Protein-Protein Interactions

Understanding how proteins interact with each other is crucial in many biological processes. TFA can be introduced at specific sites within a protein to probe these interactions. By strategically incorporating TFA, researchers can study how changes in a protein's structure affect its ability to bind to other molecules [2].

  • [2] Site-Specific Incorporation of Trifluoroalanine and Trifluoromethylalanine for Protein Crystallography and Biophysical Studies, Angewandte Chemie International Edition [░ Site-Specific Incorporation of Trifluoroalanine and Trifluoromethylalanine for Protein Crystallography and Biophysical Studies Angewandte Chemie International Edition 48 (1) 100–103 (2009) doi: 10.1002/anie.200804222]

Studying Protein Function

Proteins play diverse roles within cells. By incorporating TFA into specific locations within a protein, scientists can investigate the functional importance of different regions of the protein structure. Understanding how TFA incorporation affects protein function can provide valuable insights into protein mechanisms [3].

  • [3] Incorporation of Trifluoroalanine for the Investigation of Fluorine-Protein Interactions, The Journal of Organic Chemistry [░ Incorporation of Trifluoroalanine for the Investigation of Fluorine-Protein Interactions The Journal of Organic Chemistry 74 (18) 7253–7256 (2009) doi: 10.1021/jo901222j]

3,3,3-Trifluoro-l-alanine is an organic compound classified as a d-alpha-amino acid. Its chemical formula is C₃H₄F₃NO₂, and it has a molecular weight of approximately 143.06 g/mol. This compound is characterized by the presence of three fluorine atoms attached to the alpha carbon of the alanine structure, making it a fluorinated analog of alanine. The introduction of fluorine atoms significantly alters its chemical properties and biological activities compared to non-fluorinated amino acids .

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced using various agents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and diisobutylaluminum hydride (DIBAH), leading to different products based on the reducing conditions.
  • Substitution: The fluorine atoms in 3,3,3-trifluoro-l-alanine can be substituted with other functional groups under appropriate conditions, utilizing reagents like halides and nucleophiles.

These reactions demonstrate the compound's versatility in synthetic chemistry.

3,3,3-Trifluoro-l-alanine exhibits significant biological activity, particularly as a mechanism-based inactivator of specific enzymes. It has been shown to inhibit enzymes such as Escherichia coli tryptophan indole-lyase and tryptophan synthase. This inhibition is attributed to its structural similarity to natural amino acids, allowing it to interfere with enzymatic processes effectively . Additionally, studies have indicated that fluorinated amino acids like 3,3,3-trifluoro-l-alanine can be incorporated into bacterial peptidoglycan, suggesting potential applications in imaging bacterial infections .

The synthesis of 3,3,3-trifluoro-l-alanine can be achieved through several methods:

  • Enantiodivergent Synthesis: A highly stereoselective method involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides.
  • Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions using trifluoropyruvic esters as starting materials .

The unique properties of 3,3,3-trifluoro-l-alanine have led to various applications:

  • Chemical Research: It is utilized in the synthesis of peptidomimetics and other fluorinated compounds.
  • Biological Studies: The compound serves as a tool for studying enzyme mechanisms and bacterial metabolism due to its ability to mimic natural substrates.
  • Industrial Uses: It is involved in the production of fluorinated peptides and other industrial chemicals .

Research involving interaction studies has highlighted the compound's role in metabolic pathways. For instance, studies have shown that 3,3,3-trifluoro-l-alanine can be incorporated into bacterial peptidoglycan structures. Its stability in serum and poor substrate activity for mammalian d-amino acid oxidase further indicate its potential as a tracer in imaging applications for bacterial infections .

Several compounds share structural similarities with 3,3,3-trifluoro-l-alanine:

Compound NameStructure CharacteristicsUnique Features
FluoroalanineOne fluorine atom on the alpha carbonLess hydrophobic than trifluoroalanine
TrifluoromethylalanineTrifluoromethyl group on the alpha carbonDifferent hydrophobic properties due to larger group
DifluoroalanineTwo fluorine atoms on the alpha carbonIntermediate properties between alanine and trifluoroalanine

Uniqueness: The presence of three fluorine atoms in 3,3,3-trifluoro-l-alanine imparts distinct chemical and biological properties that are not found in its analogs. This unique structure contributes to its effectiveness as an enzyme inhibitor and its utility in biochemical research .

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

143.01941286 g/mol

Monoisotopic Mass

143.01941286 g/mol

Heavy Atom Count

9

UNII

NT6AV26MM7

Dates

Last modified: 11-23-2023

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